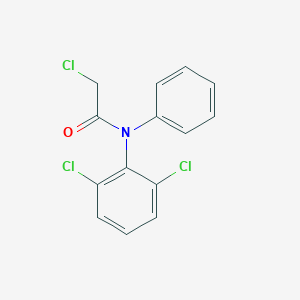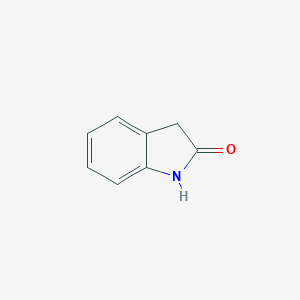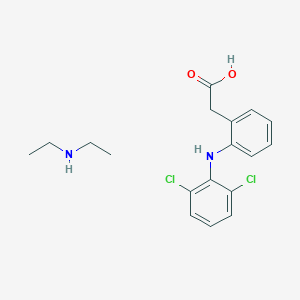
Levomedetomidina
Descripción general
Descripción
Levomedetomidina (clorhidrato) es el enantiómero levógiro de la medetomidina, un compuesto conocido por sus potentes propiedades sedantes y analgésicas. La medetomidina es una mezcla racémica de dos estereoisómeros: this compound y dexmedetomidina. La this compound en sí misma no induce sedación o analgesia cuando se administra sola, pero puede modular los efectos de la dexmedetomidina .
Aplicaciones Científicas De Investigación
Levomedetomidina (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como patrón de referencia en química analítica para el desarrollo y la validación de métodos analíticos.
Biología: El compuesto se estudia por sus interacciones con los sistemas biológicos, particularmente sus efectos sobre los receptores adrenérgicos alfa-2.
Medicina: Si bien la this compound en sí misma no induce sedación, se utiliza en combinación con dexmedetomidina para modular sus efectos en medicina veterinaria.
Industria: La this compound se utiliza en la formulación de anestésicos y sedantes para uso veterinario
Mecanismo De Acción
Levomedetomidina (clorhidrato) ejerce sus efectos principalmente a través de su interacción con los receptores adrenérgicos alfa-2. Al unirse a estos receptores, inhibe la liberación de norepinefrina, lo que reduce el tono simpático y atenúa las respuestas neuroendocrinas y hemodinámicas. Este mecanismo es similar al de la dexmedetomidina, aunque la this compound en sí misma no induce sedación o analgesia .
Análisis Bioquímico
Biochemical Properties
Levomedetomidine interacts primarily with α2-adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, reducing cyclic AMP levels and leading to decreased cellular activity. Levomedetomidine’s interaction with these receptors does not induce sedation or analgesia but modulates the effects of dexmedetomidine . Additionally, levomedetomidine has been shown to interact with various enzymes and proteins involved in metabolic pathways, including UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes .
Cellular Effects
Levomedetomidine influences various cellular processes, particularly those related to the central nervous system. It acts as an inverse agonist, uncoupling active α2-adrenergic receptors and decreasing intracellular calcium levels, which inhibits cyclic AMP function . This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In human cell cultures, levomedetomidine has been shown to reduce the sedative effects of dexmedetomidine, making its effects more predictable and minimizing cardiovascular side effects .
Molecular Mechanism
At the molecular level, levomedetomidine exerts its effects by binding to presynaptic α2-adrenergic receptors, inhibiting the release of norepinephrine and terminating the propagation of pain signals . This binding interaction leads to a decrease in sympathetic tone and modulation of neurotransmitter release. Levomedetomidine’s molecular mechanism also involves the inhibition of adenylate cyclase, reducing cyclic AMP levels and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of levomedetomidine change over time. Studies have shown that levomedetomidine does not cause significant behavioral changes when administered alone . When co-administered with dexmedetomidine, it enhances the bradycardia and reduces the sedative and analgesic effects associated with dexmedetomidine . The stability and degradation of levomedetomidine in laboratory settings have not been extensively studied, but its long-term effects on cellular function are minimal when administered alone .
Dosage Effects in Animal Models
The effects of levomedetomidine vary with different dosages in animal models. At higher doses, levomedetomidine enhances the bradycardia and reduces the sedative and analgesic effects of dexmedetomidine . It does not induce significant behavioral changes when administered alone. In mice, the combination of levomedetomidine with ketamine did not produce deep surgical anesthesia consistently, indicating that the dosage and combination with other anesthetics are crucial for its effectiveness .
Metabolic Pathways
Levomedetomidine is metabolized primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and to a lesser extent by cytochrome P450 enzymes . The hepatic clearance of levomedetomidine is higher compared to dexmedetomidine, with a small contribution from P450 enzymes . This metabolic pathway ensures that levomedetomidine is efficiently processed and eliminated from the body.
Transport and Distribution
Levomedetomidine is transported and distributed within cells and tissues through interactions with α2-adrenergic receptors . These receptors are concentrated in the central nervous system, particularly in the locus coeruleus of the brainstem, where they modulate sympathetic tone and neurotransmitter release . Levomedetomidine’s distribution is influenced by its binding to these receptors, leading to its localization in specific tissues.
Subcellular Localization
The subcellular localization of levomedetomidine is primarily within the central nervous system, where it targets α2-adrenergic receptors in the locus coeruleus . This localization is crucial for its activity, as it modulates neurotransmitter release and sympathetic tone. Levomedetomidine does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La preparación de levomedetomidina (clorhidrato) implica varios pasos. Un método común comienza con 2,3-dimetil-cloroetilbenceno como materia prima. Este compuesto reacciona con magnesio para formar un reactivo de Grignard, que luego experimenta una reacción de Friedel-Crafts con N-TMS imidazol bajo la acción de un ácido de Lewis, como el tetracloruro de titanio, para generar medetomidina. La mezcla racémica se resuelve luego utilizando ácido L-(+)-tartárico en etanol para obtener los enantiómeros dextrógiro y levógiro. El enantiómero levógiro se convierte entonces en su sal de clorhidrato mediante la reacción con ácido clorhídrico en acetato de etilo, seguido de recristalización para obtener el producto final .
Métodos de Producción Industrial
La producción industrial de this compound (clorhidrato) sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. El proceso implica menos pasos y operaciones más sencillas para garantizar la eficiencia y la rentabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la escalabilidad y la reproducibilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
La levomedetomidina (clorhidrato) puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Sustitución: El anillo imidazol en la this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan en las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir formas reducidas de this compound. Las reacciones de sustitución pueden resultar en varios derivados de imidazol sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Dexmedetomidina: El enantiómero dextrógiro de la medetomidina, conocido por sus potentes efectos sedantes y analgésicos.
Medetomidina: La mezcla racémica de levomedetomidina y dexmedetomidina.
Clonidina: Otro agonista adrenérgico alfa-2 con propiedades farmacológicas similares.
Singularidad
La this compound es única en el sentido de que no induce sedación o analgesia cuando se administra sola, a diferencia de la dexmedetomidina. Puede modular los efectos de la dexmedetomidina, lo que la hace valiosa en terapias combinadas. Esta propiedad la distingue de otros agonistas adrenérgicos alfa-2 .
Propiedades
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190000-46-5 | |
| Record name | Levomedetomidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)


![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)








